メキシレチン

概要

説明

Mexiletine is a medication primarily used to treat abnormal heart rhythms, chronic pain, and certain muscle stiffness conditions. It is a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . Mexiletine is structurally similar to lidocaine but is orally active .

作用機序

Target of Action

Mexiletine, a class 1B antiarrhythmic agent, primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of electrical impulses, which are essential for maintaining a regular heart rhythm .

Mode of Action

Mexiletine works by inhibiting the inward sodium current required for the initiation and conduction of impulses . This action reduces the rate of rise of the action potential, Phase 0 . By inhibiting sodium channels, mexiletine decreases the action potential duration and reduces refractoriness . This results in a decrease in Vmax in partially depolarized cells with fast response action potentials .

Biochemical Pathways

Mexiletine affects the biochemical pathways involved in cardiac electrical activity. By inhibiting sodium channels, it interferes with the sodium influx during Phase 0 of the cardiac action potential . This action disrupts the normal sequence of electrical events in the heart, leading to a reduction in abnormal heart rhythms .

Pharmacokinetics

Mexiletine is well absorbed and has a bioavailability of about 90% . It reaches peak plasma concentrations within 1 to 4 hours . The drug is weakly bound to plasma proteins (50-60%) and has a large volume of distribution, varying from 5 to 9 L/kg in healthy individuals . Mexiletine is predominantly metabolized in the liver, mainly via CYP2D6 metabolism to inactive metabolites . It has an elimination half-life of approximately 10 to 12 hours .

Result of Action

The primary result of mexiletine’s action is the stabilization of the heart rhythm. By inhibiting the inward sodium current, mexiletine slows down the abnormal heart rhythm in the ventricles, allowing for a normal heart rhythm . This makes it effective in the treatment of documented life-threatening ventricular arrhythmias .

Action Environment

Various physiological, pathological, pharmacological, and environmental factors influence the disposition of mexiletine . Conditions such as myocardial infarction, congestive heart failure, and liver cirrhosis can affect the absorption and elimination of the drug . Additionally, certain medications and substances, including rifampicin, phenytoin, and cigarette smoking, can enhance the rate of elimination of mexiletine . Conversely, drugs like ciprofloxacin and propafenone decrease its rate of elimination . These factors can significantly influence the drug’s action, efficacy, and stability, often necessitating dosage adjustments .

科学的研究の応用

Mexiletine has several scientific research applications:

Chemistry: Used as a reference compound in the study of sodium channel blockers.

Biology: Investigated for its effects on cellular sodium channels and its potential neuroprotective properties.

Medicine: Extensively used in the treatment of ventricular arrhythmias, chronic pain, and myotonia.

Industry: Utilized in the development of slow-release pharmaceutical formulations.

生化学分析

Biochemical Properties

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels . This interaction with sodium channels is a key aspect of its role in biochemical reactions.

Cellular Effects

Mexiletine has fast onset and offset kinetics, meaning that they have little or no effect at slower heart rates, and more effects at faster heart rates . It shortens the action potential duration, reduces refractoriness, and decreases Vmax in partially depolarized cells with fast response action potentials . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

Mexiletine exerts its effects at the molecular level primarily through its interaction with sodium channels. By inhibiting these channels, it reduces the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential . This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Mexiletine’s effects can change over time in laboratory settings. For example, its antiarrhythmic effects can be observed shortly after administration, but these effects can diminish over time due to the drug’s fast onset and offset kinetics

Dosage Effects in Animal Models

The effects of Mexiletine can vary with different dosages in animal models .

Metabolic Pathways

Mexiletine is metabolized in the liver via CYP2D6 and CYP1A2 to form inactive metabolites . This metabolism involves various enzymes and cofactors and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

Mexiletine is distributed throughout the body with a volume of distribution of 5 to 7 L/kg

準備方法

Synthetic Routes and Reaction Conditions

Mexiletine can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with methylamine to yield mexiletine .

Industrial Production Methods

In industrial settings, mexiletine hydrochloride is often prepared as a slow-release reagent. The preparation involves sieving the materials, mixing, pelletizing, and tabletting or encapsulating. This method ensures both fast and slow-release features, high bioavailability, and a long-acting period .

化学反応の分析

Types of Reactions

Mexiletine undergoes various chemical reactions, including:

Oxidation: Mexiletine can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert mexiletine to its amine derivatives.

Substitution: Mexiletine can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: N-oxides of mexiletine.

Reduction: Amine derivatives.

Substitution: Various substituted mexiletine derivatives depending on the nucleophile used.

類似化合物との比較

Mexiletine is structurally and functionally similar to lidocaine, another Class IB antiarrhythmic agent. mexiletine is orally active, whereas lidocaine is typically administered intravenously . Other similar compounds include:

Lidocaine: Used for local anesthesia and arrhythmias.

Tocainide: Another oral antiarrhythmic agent with similar properties.

Phenytoin: Primarily used as an anticonvulsant but also has antiarrhythmic properties.

Mexiletine’s uniqueness lies in its oral bioavailability and its specific use in treating long QT syndrome, which is not a common indication for other similar compounds .

生物活性

Mexiletine, a class IB antiarrhythmic agent, is primarily used for the management of ventricular arrhythmias. Its biological activity extends beyond this primary indication, showing efficacy in conditions such as myotonia and spinal and bulbar muscular atrophy (SBMA). This article reviews the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of mexiletine, supported by diverse studies and data.

Mexiletine functions primarily as a sodium channel blocker . It inhibits the influx of sodium ions through voltage-gated sodium channels, which stabilizes the cardiac cell membrane and reduces excitability. The blockade is both voltage- and use-dependent , meaning that its effectiveness increases with higher frequencies of stimulation. This property is crucial for its antiarrhythmic effects, particularly in conditions characterized by increased cardiac excitability.

Key Findings on Sodium Channel Blockade

- Mexiletine has a 50% inhibitory concentration (IC50) of approximately 0.28 mM , indicating its potency in blocking sodium currents in cardiac tissues .

- Phase I metabolites such as p-hydroxy-mexiletine (PHM) and hydroxy-methyl-mexiletine (HMM) also exhibit sodium channel blocking activity but are generally less potent than mexiletine itself .

Clinical Efficacy

Mexiletine has been evaluated in various clinical settings, particularly for ventricular arrhythmias and myotonic disorders. A summary of key studies is presented below:

| Study | Year | Population | Dosage | Results |

|---|---|---|---|---|

| Masotti et al. | 1984 | 26 patients | 600–1200 mg/day | ≥ 50% PVC reduction in 79% of patients |

| Poggesi et al. | 1989 | 144 patients | 600 mg/day | ≥ 75% PVC reduction in 82% |

| Fracalossi et al. | 1989 | 14 patients | 800 mg/day | ≥ 90% PVC reduction in 29% |

| Sakurada et al. | 1991 | 75 patients | 300–600 mg/day vs. disopyramide | ≥ 75% PVC reduction in 49% vs. 47% |

| Morganroth et al. | 1987 | 491 patients (246 vs. 245) | 600–1200 mg/day vs. quinidine | ≥ 70% PVC reduction in ~31% |

These studies illustrate that mexiletine significantly reduces premature ventricular contractions (PVCs) across various patient populations.

Safety Profile

The safety profile of mexiletine is generally favorable but not without risks. Common adverse effects include gastrointestinal disturbances and neurological symptoms, leading to discontinuation in about 14% of cases . Serious adverse events (SAEs) have been reported but are relatively infrequent.

Case Studies

- Recurrent Ventricular Tachycardia : A systematic review indicated that mexiletine effectively reduced the need for implantable cardioverter defibrillator (ICD) therapies in patients with structural heart disease, particularly those with ischemic cardiomyopathy .

- Spinal and Bulbar Muscular Atrophy (SBMA) : A recent double-blind trial assessed mexiletine's efficacy in reducing cold paresis symptoms associated with SBMA, demonstrating significant improvements in motor function assessments .

Pharmacokinetics

Mexiletine exhibits a half-life of approximately 10 hours , allowing for multiple daily dosing regimens to maintain therapeutic levels . Its pharmacokinetic properties can vary significantly among individuals, influencing both efficacy and safety.

特性

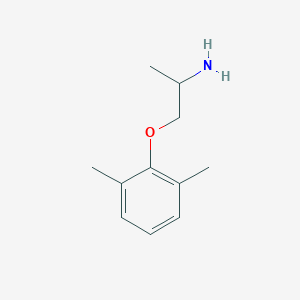

IUPAC Name |

1-(2,6-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPIATFUUWWMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5370-01-4 (hydrochloride) | |

| Record name | Mexiletine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048446 | |

| Record name | Mexiletine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.38e-01 g/L | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31828-71-4 | |

| Record name | Mexiletine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mexiletine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEXILETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203-205 °C, 203 - 205 °C | |

| Record name | Mexiletine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mexiletine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。